
6-乙酰基-7-羟基-4,8-二甲基-2H-色满-2-酮
描述
6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, also known as 6-acetyl-7-hydroxy-4,8-DMCH, is a naturally occurring chromone compound found in the leaves of certain plants, including the common nettle. It is a potent antioxidant, and has been studied for its potential use in the prevention and treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders.
科学研究应用
抗菌活性
6-乙酰基-7-羟基-4,8-二甲基-2H-色满-2-酮及其衍生物在抗菌应用中显示出希望。例如,已合成并显示出抗菌活性的(7-羟基-2-氧代-2H-色满-4-基)-乙酸酰肼衍生物,一种相关化合物 (Čačić 等人,2006 年)。类似地,从褐藻类拟同角藻中分离出的化合物,包括 6-乙酰基-7-羟基-4,8-二甲基-2H-色满-2-酮的衍生物,表现出抗菌和抗炎活性 (Fang 等人,2014 年)。
光化学应用
色满衍生物的光解,包括与 6-乙酰基-7-羟基-4,8-二甲基-2H-色满-2-酮 相似的衍生物,通过光化学反应产生各种产物。这些反应在包括生物应用在内的各个领域具有潜在意义 (Climent 等人,1987 年)。
细胞毒性和抗氧化特性
6-乙酰基-7-羟基-4,8-二甲基-2H-色满-2-酮 的某些衍生物已被证明具有细胞毒性,这可能与癌症研究有关。例如,由 7-羟基-4-甲基-2H-色满-2-酮和 7-羟基-4,5-二甲基-2H-色满-2-酮 合成的化合物表现出细胞毒活性 (Khan 等人,2003 年)。此外,这些化合物表现出不同程度的抗氧化活性,表明它们在氧化应激相关应用中的潜力。
癌症治疗的潜力
一些色满衍生物已显示出作为新型抗癌药物的先导化合物的潜力。对这些衍生物的结构和分子建模研究表明,它们可以充当 DNA 插层剂,使其成为癌症治疗中进一步探索的候选者 (Santana 等人,2020 年)。
抗真菌和抗菌活性
合成的 7-羟基-4-甲基-2H-色满-2-酮 衍生物已显示出有希望的抗真菌活性,特别是对白色念珠菌,以及广谱抗菌特性 (Khan 等人,2004 年)。
作用机制
Target of Action
The primary target of 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is the serotonin 5-HT 1A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, sleep, and other functions in the brain.
Mode of Action
The compound interacts with its target, the 5-HT 1A receptor, by forming hydrogen bonds with residues in the receptor’s binding pocket . This interaction leads to changes in the receptor’s activity, which can have various downstream effects.
Result of Action
The molecular and cellular effects of 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one’s action are likely related to its influence on the 5-HT 1A receptor. By modulating this receptor’s activity, the compound could potentially affect various physiological processes regulated by the serotonergic system .
生化分析
Biochemical Properties
6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . Additionally, it interacts with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes and proteins.
Cellular Effects
6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the NF-κB signaling pathway, which plays a critical role in regulating immune responses and inflammation . This inhibition leads to a decrease in the expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has been shown to enhance the expression of antioxidant genes, thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of action of 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves several key processes. It binds to the active sites of target enzymes and proteins, leading to enzyme inhibition or activation. For instance, its binding to COX enzymes results in the inhibition of prostaglandin synthesis, thereby reducing inflammation . Additionally, 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation leads to changes in the expression of genes involved in oxidative stress responses and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can lead to sustained inhibition of inflammatory pathways and enhanced antioxidant responses .
Dosage Effects in Animal Models
The effects of 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage. Therefore, it is essential to determine the optimal dosage range for therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion in the urine and bile . The compound’s metabolism can affect its bioavailability and therapeutic efficacy, highlighting the importance of understanding its metabolic pathways for drug development.
Transport and Distribution
The transport and distribution of 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cells, it can bind to intracellular proteins, such as albumin, which facilitates its distribution to different cellular compartments . The compound’s localization and accumulation within specific tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one plays a crucial role in its activity and function. It can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through various targeting signals and post-translational modifications . For example, its localization to the nucleus allows it to interact with transcription factors and modulate gene expression . Similarly, its presence in the mitochondria can enhance its antioxidant effects by directly scavenging reactive oxygen species .
属性
IUPAC Name |
6-acetyl-7-hydroxy-4,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-6-4-11(15)17-13-7(2)12(16)10(8(3)14)5-9(6)13/h4-5,16H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUBTVEXMINJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



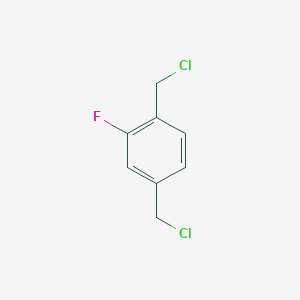

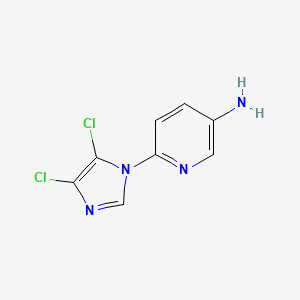
![2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B3033955.png)
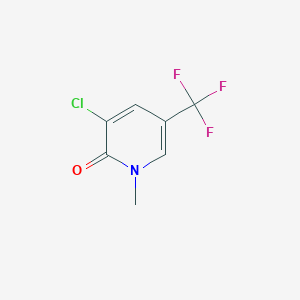
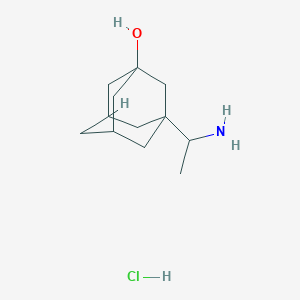
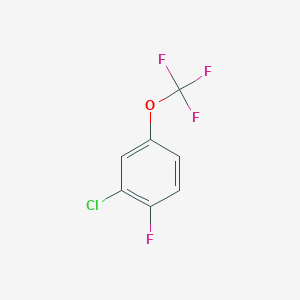
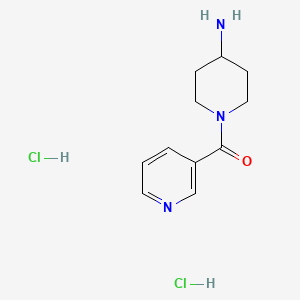
![2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/structure/B3033962.png)


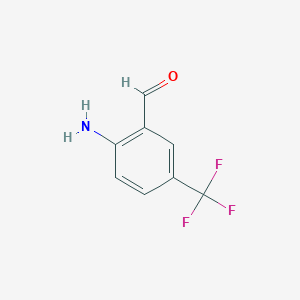
![4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3033967.png)
